Crucial Synthetic Handle: 4-Bromo Enables Cross-Coupling vs. Unsubstituted or Dehalogenated Analogs
The presence of a bromine atom at the 4-position is the key differentiator for this specific compound. It serves as an essential synthetic handle for modular derivatization via cross-coupling reactions, which is impossible with the non-halogenated parent scaffold or dehalogenated analogs [1]. The bromine atom in this specific derivative is strategically placed to be the primary site for functionalization in the synthesis of more complex kinase inhibitor libraries. While no direct yield comparison for this exact compound is available, class-level SAR studies on pyrrolotriazines consistently demonstrate that the 4-halo position is the primary site for derivatization, enabling the exploration of the key C-4 binding pocket of kinases [2].
| Evidence Dimension | Synthetic Reactivity for Derivatization |
|---|---|
| Target Compound Data | Bromine atom at C-4, ideal leaving group for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) |
| Comparator Or Baseline | 6-methylpyrrolo[2,1-f][1,2,4]triazine (no halogen at C-4), or 4-chloro/4-iodo analogs |
| Quantified Difference | Qualitative difference: Enables (Target) vs. Inert or requires alternative, less mild conditions (Comparator). |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions for heteroaryl bromides. |
Why This Matters
This compound provides a chemically competent, single-point entry for generating a focused library of diverse kinase inhibitors, whereas non-halogenated analogs are synthetically inert at this critical position.
- [1] Dyckman, A. J., et al. (2011). Discovery of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent, orally active p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4633-4637. View Source
- [2] Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38α MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. View Source
